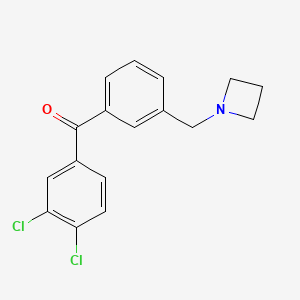

3'-Azetidinomethyl-3,4-dichlorobenzophenone

Beschreibung

3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS: 937629-49-7) is a benzophenone derivative featuring a 3,4-dichlorophenyl group and an azetidinomethyl substituent. Its molecular formula is C₁₀H₁₁Cl₂N, with a molar mass of 216.11 g/mol .

Eigenschaften

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYKAJVKASFLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643277 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-15-1 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-3,4-dichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or toluene.

Base: Bases such as potassium carbonate or sodium hydride are employed.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 3’-Azetidinomethyl-3,4-dichlorobenzophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Azetidinomethyl-3,4-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Transformations : It is utilized as a reagent in various organic reactions, including nucleophilic substitutions and reductions .

Biology

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antioxidant Properties : The compound's structure enhances its ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Medicine

- Pharmaceutical Intermediate : Ongoing studies are investigating its role as an intermediate in drug development, particularly targeting diseases associated with bacterial infections and oxidative damage.

- Potential Anticancer Activity : Initial studies suggest that the compound may possess anticancer properties, although further research is required to elucidate its mechanisms and efficacy .

Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various benzophenone derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Antioxidant Activity Assessment

Another study focused on the antioxidant properties of similar compounds demonstrated that this compound effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Wirkmechanismus

The mechanism of action of 3’-Azetidinomethyl-3,4-dichlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and dichlorobenzophenone core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3'-Azetidinomethyl-3,4-dichlorobenzophenone, enabling comparative analysis of their properties and applications:

3,4-Dichlorobenzophenone (CAS: 6284-79-3)

- Molecular Formula : C₁₃H₈Cl₂O

- Molecular Weight : 251.11 g/mol

- Melting Point : 100–104°C .

- The simpler structure may favor industrial applications, such as polymer synthesis or UV absorbers, where thermal stability (lower mp than 4,4'-dichlorobenzophenone) is acceptable .

4,4'-Dichlorobenzophenone (CAS: 90-98-2)

- Molecular Formula : C₁₃H₈Cl₂O

- Molecular Weight : 251.11 g/mol

- Melting Point : 144–146°C .

- Key Differences: Symmetric chlorine substitution confers higher symmetry and melting point compared to 3,4-dichlorobenzophenone. This compound is widely used in liquid crystal production and photostabilizers, leveraging its planar structure .

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS: 543708-66-3)

- Molecular Formula : C₁₅H₁₀Cl₂O₃

- Molecular Weight : 333.15 g/mol .

- This structural variation may enhance solubility in polar solvents compared to the azetidine-containing analog .

3,4-DICHLORO-3'-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]BENZOPHENONE

- Key Features: Incorporates a spirocyclic azaspiro group, offering a larger, more rigid framework than the azetidinomethyl substituent. This complexity could influence binding affinity in receptor-targeted applications .

3,4'-Dimethylbenzophenone (CAS: 13152-94-8)

- Molecular Formula : C₁₅H₁₄O

- Molecular Weight : 210.28 g/mol

- Melting Point: Not explicitly stated, but methyl groups reduce polarity compared to chlorine, lowering mp relative to dichlorinated analogs .

- Applications may focus on fragrances or non-halogenated polymer additives .

3,4-Dihydroxybenzophenone (CAS: 10425-11-3)

- Molecular Formula : C₁₃H₁₀O₃

- Molecular Weight : 214.22 g/mol .

- Used in UV-blocking cosmetics and as a synthetic precursor for flavonoids .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 937629-49-7 | C₁₀H₁₁Cl₂N | 216.11 | Not reported | Azetidinomethyl, 3,4-dichloro |

| 3,4-Dichlorobenzophenone | 6284-79-3 | C₁₃H₈Cl₂O | 251.11 | 100–104 | 3,4-dichloro |

| 4,4'-Dichlorobenzophenone | 90-98-2 | C₁₃H₈Cl₂O | 251.11 | 144–146 | 4,4'-dichloro |

| 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone | 543708-66-3 | C₁₅H₁₀Cl₂O₃ | 333.15 | Not reported | Ethylenedioxy, 3,4-dichloro |

| 3,4'-Dimethylbenzophenone | 13152-94-8 | C₁₅H₁₄O | 210.28 | Not reported | 3,4'-dimethyl |

| 3,4-Dihydroxybenzophenone | 10425-11-3 | C₁₃H₁₀O₃ | 214.22 | Not reported | 3,4-dihydroxy |

Biologische Aktivität

3'-Azetidinomethyl-3,4-dichlorobenzophenone is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an azetidine ring linked to a benzophenone core with dichlorine substituents at the 3 and 4 positions. The molecular formula is C16H14Cl2N, and it exhibits properties that may enhance its biological efficacy.

Biological Activity Overview

Research indicates that this compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against a range of pathogens.

- Anticancer Activity : Investigations into its potential as an anticancer agent have shown promising results, particularly in inhibiting the growth of certain cancer cell lines.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which could lead to reduced proliferation of cancer cells.

- Receptor Binding : It may also bind to specific receptors, altering signaling pathways that promote cell survival and growth.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL across different strains.

- Anticancer Potential : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µg/mL) after 48 hours.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Penicillin | 10 |

| Escherichia coli | 25 | Ciprofloxacin | 15 |

| Pseudomonas aeruginosa | 30 | Gentamicin | 20 |

Table 2: Anticancer Activity on MCF-7 Cell Line

| Treatment Concentration (µg/mL) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 80 |

| 50 | 30 |

Research Findings

Recent studies have highlighted the potential of this compound as a lead structure for drug development. Its unique chemical properties allow for modifications that could enhance potency and selectivity against target cells.

Ongoing Research

Current research efforts are focused on:

- Structural Modifications : To improve efficacy and reduce toxicity.

- In Vivo Studies : To evaluate the therapeutic potential in animal models.

- Mechanistic Studies : To further elucidate the pathways affected by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.